molecular formula C13H11N3O2 B14386917 2-(3-Azidopropyl)naphthalene-1,4-dione CAS No. 89890-44-8

2-(3-Azidopropyl)naphthalene-1,4-dione

Cat. No.: B14386917
CAS No.: 89890-44-8
M. Wt: 241.24 g/mol
InChI Key: KWLNMMFRDQWNGV-UHFFFAOYSA-N
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Description

2-(3-Azidopropyl)naphthalene-1,4-dione is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features a naphthoquinone core with an azidopropyl substituent at the 2-position. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azidopropyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 3-azidopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iodine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Azidopropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Azidopropyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Azidopropyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the azido group can participate in bioorthogonal reactions, allowing for targeted delivery and activation of the compound in specific cellular environments .

Comparison with Similar Compounds

Uniqueness: 2-(3-Azidopropyl)naphthalene-1,4-dione is unique due to the presence of the azido group, which imparts additional reactivity and potential for bioorthogonal chemistry. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

89890-44-8

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-(3-azidopropyl)naphthalene-1,4-dione

InChI

InChI=1S/C13H11N3O2/c14-16-15-7-3-4-9-8-12(17)10-5-1-2-6-11(10)13(9)18/h1-2,5-6,8H,3-4,7H2

InChI Key

KWLNMMFRDQWNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCCN=[N+]=[N-]

Origin of Product

United States

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